molecular formula C21H16BrClN2O3 B2753616 5-bromo-2-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941986-37-4

5-bromo-2-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2753616
CAS No.: 941986-37-4
M. Wt: 459.72
InChI Key: UFWAYMCTWWCRDA-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a useful research compound. Its molecular formula is C21H16BrClN2O3 and its molecular weight is 459.72. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Pharmacological Activities

Research on compounds similar to "5-bromo-2-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide" demonstrates their importance in understanding the crystal structure and potential pharmacological activities. For instance, a study on 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, a compound belonging to the "N-mustards" class, showcases the biological and pharmacological activities of such molecules. The study detailed the crystallography of this compound, revealing insights into its structural and potential interaction mechanisms (Galešić & Vlahov, 1990).

Synthesis and Antimicrobial Activity

Another significant aspect of these compounds is their synthesis and antimicrobial activity. For example, research on the synthesis and antimicrobial activity of newer quinazolinones indicates that such compounds, through specific synthetic pathways, possess noteworthy antimicrobial properties (Patel, Mistry, & Desai, 2006). This highlights the potential of "this compound" and related compounds in developing new antimicrobial agents.

Ligand Binding and Receptor Studies

Furthermore, the role of such compounds in ligand binding and receptor studies is exemplified by research on tetrahydroisoquinolinyl benzamides as ligands for σ receptors. Studies have explored the structure-activity relationships, emphasizing the importance of the tetrahydroisoquinoline ring system in binding affinity and selectivity (Xu, Lever, & Lever, 2007). This underscores the relevance of detailed structural analysis in drug design and receptor targeting.

Pro-Drug Systems and Therapeutic Applications

Additionally, the exploration of 5-substituted isoquinolin-1-ones for pro-drug systems illustrates the therapeutic applications of these molecules. By undergoing specific reactions, these compounds can act as pro-drugs, releasing therapeutic drugs selectively in hypoxic solid tumors, showcasing their potential in targeted cancer therapy (Berry, Watson, Whish, & Threadgill, 1997).

Properties

IUPAC Name

5-bromo-2-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrClN2O3/c22-14-5-7-17(23)16(12-14)20(26)24-15-6-8-18-13(11-15)3-1-9-25(18)21(27)19-4-2-10-28-19/h2,4-8,10-12H,1,3,9H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWAYMCTWWCRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl)N(C1)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.